molecular formula C8H18Cl2N2 B13022346 (R)-N-Methylquinuclidin-3-aminedihydrochloride

(R)-N-Methylquinuclidin-3-aminedihydrochloride

Cat. No.: B13022346
M. Wt: 213.15 g/mol
InChI Key: DTLYUYLLXSMIRI-JZGIKJSDSA-N
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Description

®-N-Methylquinuclidin-3-aminedihydrochloride is a chemical compound known for its unique structure and properties. It is a quinuclidine derivative, which is a bicyclic amine with a nitrogen atom incorporated into the ring system. This compound is often used in various scientific research applications due to its interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methylquinuclidin-3-aminedihydrochloride typically involves the quaternization of quinuclidine with methyl iodide, followed by the reduction of the resulting quaternary ammonium salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride.

Industrial Production Methods

On an industrial scale, the production of ®-N-Methylquinuclidin-3-aminedihydrochloride may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of more robust reducing agents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-Methylquinuclidin-3-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxide derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted quinuclidine derivatives.

Scientific Research Applications

®-N-Methylquinuclidin-3-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N-Methylquinuclidin-3-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: The parent compound of ®-N-Methylquinuclidin-3-aminedihydrochloride.

    N-Methylquinuclidine: A closely related compound with similar properties.

    Quinuclidin-3-ol: Another derivative with different functional groups.

Uniqueness

®-N-Methylquinuclidin-3-aminedihydrochloride is unique due to its specific stereochemistry and the presence of the methyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where stereochemistry plays a crucial role.

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

(3R)-N-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-9-8-6-10-4-2-7(8)3-5-10;;/h7-9H,2-6H2,1H3;2*1H/t8-;;/m0../s1

InChI Key

DTLYUYLLXSMIRI-JZGIKJSDSA-N

Isomeric SMILES

CN[C@H]1CN2CCC1CC2.Cl.Cl

Canonical SMILES

CNC1CN2CCC1CC2.Cl.Cl

Origin of Product

United States

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